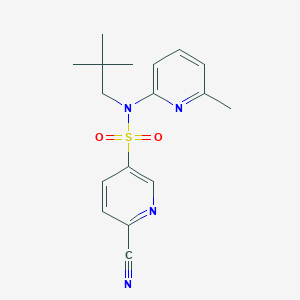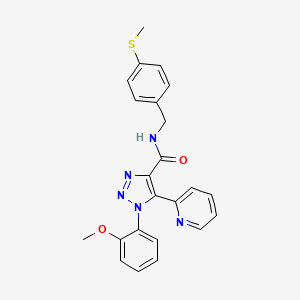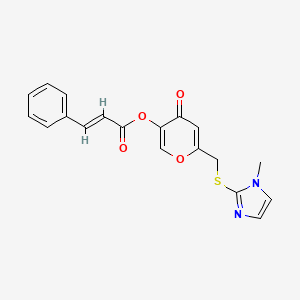
2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, employing strategies like solution cocrystallization, Ugi reactions, and condensation reactions. For example, the formation of molecular complexes through solution cocrystallization has been studied in the context of isonicotinamide and benzoic acid, showing how solvent variation can control crystalline forms (Seaton et al., 2009). Such methods are indicative of the techniques that might be used in the synthesis of complex molecules like the one of interest.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like single crystal X-ray diffraction to elucidate the arrangement of atoms within a molecule. The crystal structure of molecular complexes can reveal the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the stability and reactivity of the compound (Seaton et al., 2009).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its structure. For instance, the presence of functional groups like tetrazole in isonicotinamide derivatives can influence their ability to act as hydrogen bond acceptors, impacting their potential as xanthine oxidase inhibitors (Zhang et al., 2019). Understanding such chemical reactions and properties is essential for predicting the behavior of novel compounds.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, can be assessed through various experimental techniques. The synthesis and characterization of compounds often involve the determination of these properties to understand their stability and applicability in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with specific reagents, and electrochemical behavior, can be explored through targeted synthesis and analytical experiments. For example, the electrochemical properties of compounds can be investigated through cyclic voltammetry, providing insights into their redox behavior (Hildebrandt et al., 2010).
Scientific Research Applications
Synthesis and Molecular Interactions
- Synthesis Techniques: A study by Coustard (2001) discussed the synthesis of six- to nine-membered ring oximinoorthodithiolactones, illustrating complex cyclization reactions that could be relevant for synthesizing compounds with similar structural complexity to 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide (Coustard, 2001).
- Molecular Complexes: Seaton et al. (2009) explored the formation of molecular complexes of benzoic acid and isonicotinamide, providing a foundation for understanding how 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide might interact with other molecules, given its isonicotinamide component (Seaton et al., 2009).
Potential Applications
- Electrochemical Properties: Research by Chen et al. (1999) on a molecule featuring a nitroamine redox center highlighted potential applications in molecular electronic devices, suggesting that compounds like 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide might also possess unique electrochemical properties suitable for similar applications (Chen et al., 1999).
- Photophysical Properties: The study on diarylethene with nitronyl nitroxides by Matsuda and Irie (2000) discussed the photoswitching of intramolecular magnetic interaction, indicating that compounds with complex structures might be engineered for photoresponsive materials (Matsuda and Irie, 2000).
- Optoelectronic Semiconductors: Chen et al. (2016) implemented isomer units in constructing semiconducting polymers, showcasing the potential of structurally complex compounds in the development of high-performance optoelectronic devices (Chen et al., 2016).
properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPVDWCNVCBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)


![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)